4-nitropyridine-3-sulfonic Acid
Overview
Description
4-Nitropyridine-3-sulfonic acid is an organic compound with the molecular formula C5H4N2O5S It is a derivative of pyridine, where the pyridine ring is substituted with a nitro group at the fourth position and a sulfonic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitropyridine-3-sulfonic acid typically involves the nitration of pyridine derivatives followed by sulfonation. One common method involves the nitration of pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid to form 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine. Finally, sulfonation of 4-nitropyridine with sulfur trioxide or chlorosulfonic acid produces this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis to ensure safety and scalability. This method minimizes the accumulation of potentially explosive intermediates and allows for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Nitropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonyl chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Thionyl chloride or phosphorus pentachloride for sulfonyl chloride formation.
Substitution: Ammonia or amines for nucleophilic aromatic substitution.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfonyl chlorides: Formed by the reduction of the sulfonic acid group.
Substituted pyridines: Formed by nucleophilic aromatic substitution reactions.
Scientific Research Applications
4-Nitropyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitropyridine-3-sulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group can engage in acid-base interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitropyridine-4-sulfonic acid
- 2-Nitropyridine-5-sulfonic acid
- 4-Aminopyridine-3-sulfonic acid
Uniqueness
4-Nitropyridine-3-sulfonic acid is unique due to the specific positioning of its nitro and sulfonic acid groups, which confer distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
4-nitropyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O5S/c8-7(9)4-1-2-6-3-5(4)13(10,11)12/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKGGPRZGXMSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376577 | |
Record name | 4-nitropyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33263-46-6 | |
Record name | 4-nitropyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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